OPC-8212 (vesnarinone) is a synthetic quinolinone derivative classified as a positive inotropic agent. [ [], [], [] ] It was initially developed for the treatment of congestive heart failure due to its ability to enhance cardiac muscle contractility. [ [], [] ] Beyond its cardiovascular effects, OPC-8212 has garnered significant interest in scientific research for its unique anti-proliferative, differentiation-inducing, and apoptosis-inducing properties against various human cancer cell lines. [ [], [] ]
The synthesis of OPC-8212 is detailed in a study focusing on positive inotropic agents. [ [] ] While the specific steps for 1-(1-adamantyl)-4-(3,4-dimethoxybenzoyl)piperazine are not provided, the paper describes the general synthesis of (1-piperazinyl)-2(1H)-quinolinone derivatives, suggesting a potential pathway for creating the target compound.
OPC-8212 exerts its positive inotropic effect primarily by increasing the slow inward current (Is) in cardiac myocytes. [ [], [], [] ] This leads to enhanced calcium influx, ultimately strengthening the force of contraction. [ [], [] ] The compound does not appear to act through beta-adrenoceptor stimulation, cardiac glycoside mechanisms, or by inhibiting Na+,K+-ATPase. [ [], [] ] Furthermore, research suggests that OPC-8212 may increase intracellular cyclic AMP levels, contributing to its positive inotropic effect. [ [], [] ]
While the exact mechanisms underlying the anticancer effects of OPC-8212 are still under investigation, studies suggest a potential role in inducing apoptosis and inhibiting chemotactic migration in cancer cells. [ [], [] ] One study observed that vesnarinone treatment in human choriocarcinoma cell lines led to upregulation of the c-Myc gene, which may be associated with the inhibition of cell growth and induction of apoptosis. [ [] ] Another study revealed that vesnarinone could suppress chemotactic migration and induce apoptosis in oral malignant Burkitt’s lymphoma cells, characterized by the upregulation of p27 Kip1 protein and increased caspase-9 proteolytic activity. [ [] ]
A dedicated study explored the physicochemical properties of OPC-8212. [ [] ] The research employed various analytical techniques, including:
The study identified degradation products in acidic and basic solutions, highlighting potential stability issues under specific conditions. [ [] ] Nonaqueous titration proved effective for determining OPC-8212 concentration. [ [] ]
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: